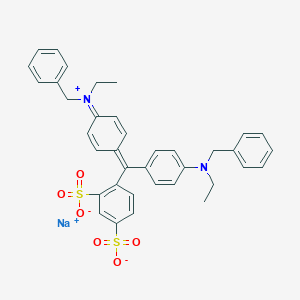

酸性青色7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acid blue 7 is a synthetic dye used in a variety of applications, including textile dyeing, food coloring, and analytical chemistry. It is also used in laboratory experiments to study the biochemical and physiological effects of dyes on living organisms.

科学的研究の応用

染料合成

酸性青色7は、染料の合成に使用されます。 This compound染料合成のための触媒酸化反応が水中で評価された . 酸化剤として酸化鉛や酸化マンガン誘導体を使用せずに、ポリオキソメタレート触媒が有害な重金属の使用を削減するために調査された . 触媒はケイタングステン酸と酸化銅を混合して調製され、過酸化水素水溶液(30%)が酸化剤として使用された . この反応は、95℃で45分後に対応するロイコ酸からthis compoundを生成し、10gスケールの合成に適していた .

染料二量化

this compoundは、染料二量化過程の研究に使用されます。 染料二量化過程は、さまざまな量の染料濃度の下で一連の吸収実験を通じて研究された .

酸塩基センサー

this compoundは、酸塩基センサーの開発に使用されます。 酸塩基指示薬をシリカにカプセル化する目的は、それを化学的に安定化することである .

4. 液晶ディスプレイ用カラーフィルター this compoundは、液晶ディスプレイ用カラーフィルターの製造に使用されます .

バイオプローブ

this compoundは、バイオプローブの開発に使用されます .

工業化学

作用機序

Target of Action

Acid Blue 7, also known as Aniline Blue or China Blue, is a synthetic dye used in a variety of applications, including textile dyeing and biological staining . The primary target of Acid Blue 7 is the material it is intended to color. In the context of biological staining, it binds to proteins and other biological structures, allowing them to be visualized under a microscope .

Mode of Action

The mode of action of Acid Blue 7 involves a catalytic oxidation reaction . The dye is synthesized through a process that involves the oxidation of a precursor compound known as a leuco acid . This oxidation process is facilitated by a catalyst prepared by mixing silicotungstic acid with copper oxide . The oxidizing agent used in this reaction is aqueous hydrogen peroxide .

Biochemical Pathways

The oxidation process that produces the dye can be considered a chemical pathway in its own right . This pathway begins with the leuco acid precursor and ends with the formation of Acid Blue 7, with the key step being the oxidation reaction catalyzed by the silicotungstic acid-copper oxide catalyst .

Result of Action

The primary result of Acid Blue 7’s action is the imparting of color to the target material. In the case of biological staining, this allows specific structures within cells or tissues to be visualized more easily . The dye can also be used to color textiles and other materials .

Action Environment

The efficacy and stability of Acid Blue 7 can be influenced by various environmental factors. For example, the dye’s color may be affected by the pH of the solution it is in . Additionally, the dye’s stability and colorfastness can be influenced by exposure to light and heat . The dye’s action can also be influenced by the presence of other chemicals in its environment .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Acid Blue 7 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-Aminophenol", "2-Naphthol", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Diazotization of 2-Aminophenol with Sodium Nitrite in Hydrochloric Acid to form 2-Amino-4-nitrophenol", "Step 2: Reduction of 2-Amino-4-nitrophenol with Sodium Hydroxide to form 2-Amino-4-aminophenol", "Step 3: Coupling of 2-Amino-4-aminophenol with 2-Naphthol in the presence of Sodium Carbonate to form the dye intermediate", "Step 4: Sulfonation of the dye intermediate with Sulfuric Acid to form Acid Blue 7", "Step 5: Neutralization of the reaction mixture with Sodium Bicarbonate and Sodium Chloride to obtain the final product" ] } | |

CAS番号 |

3486-30-4 |

分子式 |

C37H36N2NaO6S2 |

分子量 |

691.8 g/mol |

IUPAC名 |

sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |

InChIキー |

ZCIOQSFCTTZDBE-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

正規SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

その他のCAS番号 |

3486-30-4 |

同義語 |

alphazurine A alphazurine A, sodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

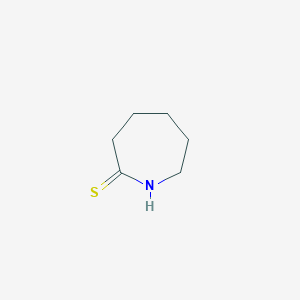

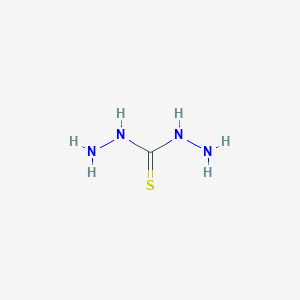

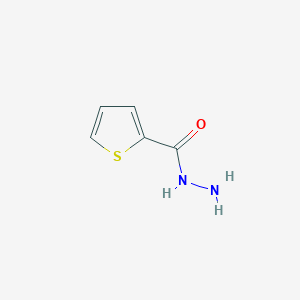

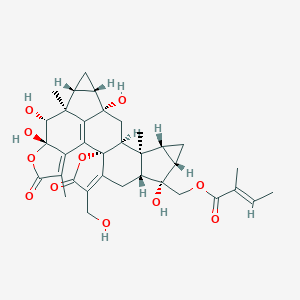

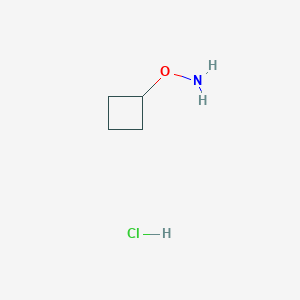

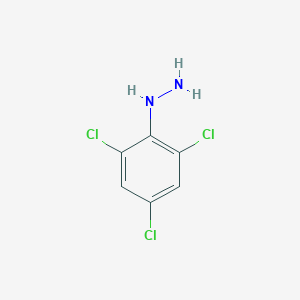

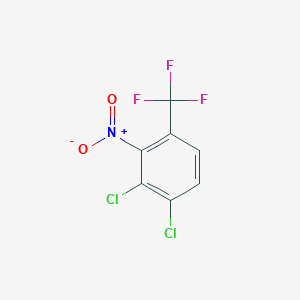

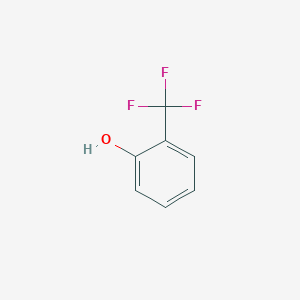

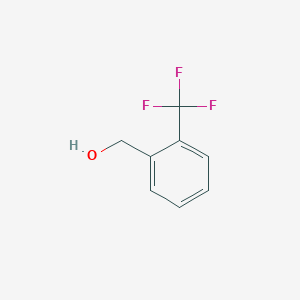

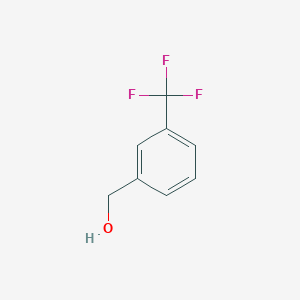

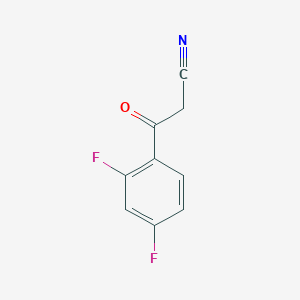

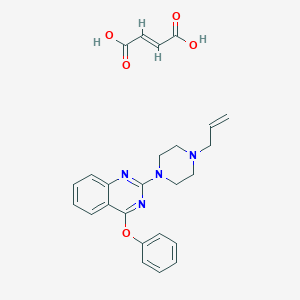

Feasible Synthetic Routes

Q & A

ANone: Acid Blue 7 is an organic compound with a complex molecular structure. Its IUPAC name is (2Z)-2-[7-(Dimethylamino)-9-phenyl-9H-xanthen-3-ylidene]-3-oxo-2,3-dihydro-1H-indole-5-sulfonic acid.

ANone: The molecular formula of Acid Blue 7 is C27H21N3O7S, and its molecular weight is 527.55 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize Acid Blue 7. For example, UV-Vis spectroscopy has been employed to study its absorption and emission properties, particularly in the context of laser applications [, ].

A: Acid Blue 7 exhibits compatibility with various materials, including gelatin films [, ], wool fibers [, ], and cellulose-based materials [, ].

A: Exposure to UV radiation can cause surface oxidation of wool fibers, leading to increased dye uptake of Acid Blue 7 []. This property is particularly useful for enhancing dyeing processes.

A: Acid Blue 7 serves as an effective acceptor dye in energy transfer distributed feedback dye lasers (ETDFDL) [, ]. It enables pulse narrowing, contributing to the laser's efficiency.

ANone: Yes, Acid Blue 7 can be effectively removed from wastewater using various adsorbents.

A: Several materials have demonstrated significant potential for adsorbing AB7 from aqueous solutions. These include: * Spirulina platensis (microalgae): This microalgae exhibited a remarkable ability to remove both Acid Black 210 and Acid Blue 7 dyes, achieving removal percentages exceeding 92% under optimized conditions []. * Mg/Al Layered Double Oxides: These oxides demonstrate impressive adsorption capacities, with a maximum capacity reaching 446.9 mg/g under specific conditions. Their effectiveness is attributed to hydrogen bonding interactions between the layered structure and the dye molecules []. * Date Stones: This readily available material has shown promising results for removing Acid Blue 7, along with other acid dyes. Studies suggest that the adsorption process follows a pseudo-second-order kinetic model []. * Trimetallic nanoparticles (Ag–Cu–Co): These nanoparticles demonstrated exceptional adsorption capacity for Acid Blue 7, with a maximum adsorption capacity of 74.07 mg/g. The adsorption process was found to be endothermic and spontaneous []. * Water Hyacinth: This readily available aquatic plant can remove Acid Blue 7 from solutions. Studies indicate that the Freundlich isotherm model best describes the adsorption process []. * Teak Sawdust: This readily available agricultural waste has also shown promise in removing Acid Blue 7 from solutions. Studies suggest the adsorption process aligns with both the Langmuir and Freundlich isotherm models [].

A: The adsorption efficiency of Acid Blue 7 is influenced by several factors, including pH, temperature, contact time, adsorbent dosage, and the presence of other ions in the solution. These parameters impact the interactions between the dye molecules and the adsorbent surface, ultimately affecting the adsorption process [, , , , , ].

A: Studies have shown that Acid Blue 7 can exhibit mutagenic and genotoxic effects []. It is crucial to handle this dye with care and to explore methods for its effective removal from industrial wastewater.

ANone: As a commonly used dye, Acid Blue 7 can enter water bodies through industrial discharge, posing potential risks to aquatic ecosystems. Its presence can affect water quality and impact aquatic organisms. Therefore, responsible waste management and the development of efficient treatment methods are crucial to mitigate its environmental impact.

A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique widely employed to determine Acid Blue 7 levels in various matrices, including food packaging materials []. This method allows for the simultaneous analysis of multiple dyes with high accuracy and precision.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。